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Compound of Interest

Compound Name:
Methyl 2-(5-nitropyridin-2-

YL)acetate

Cat. No.: B1424953 Get Quote

In the landscape of pharmaceutical research and drug development, the unambiguous

confirmation of a molecule's structure is the bedrock upon which all subsequent biological and

toxicological data stand. An erroneous structural assignment can lead to misinterpreted data,

wasted resources, and significant delays in the development pipeline. For novel heterocyclic

compounds such as Methyl 2-(5-nitropyridin-2-yl)acetate, a key building block in medicinal

chemistry[1], a multi-faceted spectroscopic approach is not merely a procedural step but a

scientific necessity.

This guide provides a comprehensive overview of the analytical techniques required to fully

characterize Methyl 2-(5-nitropyridin-2-yl)acetate. We will delve into the practical application

and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative is designed to move beyond

a simple recitation of data, offering insights into the causality behind experimental choices and

the logic of spectral interpretation, ensuring a self-validating system for structural confirmation.

Compound Profile:

Systematic Name: Methyl 2-(5-nitropyridin-2-yl)acetate

CAS Number: 292600-22-7[2][3][4]

Molecular Formula: C₈H₈N₂O₄[2][4][5]
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Molecular Weight: 196.16 g/mol [2][4][5]

Part 1: Unveiling the Proton Environment via ¹H
NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for

elucidating the structure of organic molecules in solution. It provides detailed information about

the number of distinct proton environments, their electronic surroundings, and their proximity to

other protons.

Causality of Experimental Choices
The selection of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is

a common choice for its ability to dissolve a wide range of organic compounds and its single

residual proton peak (δ ~7.26 ppm), which typically does not interfere with the signals of the

analyte. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm) due to its

chemical inertness and its 12 equivalent protons producing a single, sharp signal that is upfield

from most organic protons.

Experimental Protocol: ¹H NMR
Sample Preparation: Accurately weigh approximately 5-10 mg of Methyl 2-(5-nitropyridin-2-
yl)acetate.

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v TMS in a clean, dry NMR tube.

Homogenization: Cap the tube and invert it several times to ensure the solution is

homogeneous. If necessary, use gentle sonication.

Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum at a standard

frequency (e.g., 400 MHz) using standard acquisition parameters. A sufficient number of

scans should be averaged to achieve an adequate signal-to-noise ratio.

Expected ¹H NMR Data & Interpretation
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The structure of Methyl 2-(5-nitropyridin-2-yl)acetate dictates a specific and predictable ¹H

NMR spectrum. The powerful electron-withdrawing nature of the nitro group and the inherent

electronic effects of the pyridine ring create a highly deshielded aromatic system.

Diagram: Annotated Structure for NMR Analysis

Caption: Structure with labeled protons for ¹H NMR assignment.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Label
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

d ~ 9.50 d 1H ~ 2.5 Hz

H-6 (proton

ortho to ring

N and meta

to NO₂)

c ~ 8.50 dd 1H
~ 8.8 Hz, ~

2.5 Hz

H-4 (proton

ortho to NO₂

and meta to

acetate)

b ~ 7.60 d 1H ~ 8.8 Hz

H-3 (proton

meta to NO₂

and ortho to

acetate)

a ~ 4.05 s 2H N/A

-CH₂-

(Methylene

protons of

acetate)

e ~ 3.80 s 3H N/A

-OCH₃

(Methyl

protons of

ester)
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H-6 (d): This proton is the most deshielded due to its position ortho to the electronegative

ring nitrogen and meta to the powerful electron-withdrawing nitro group. It appears as a

doublet, coupled only to H-4.

H-4 (c): This proton is strongly deshielded by the adjacent nitro group. It appears as a

doublet of doublets, showing coupling to both H-3 (ortho, large J) and H-6 (meta, small J).

H-3 (b): This proton is the least deshielded of the aromatic protons. It appears as a doublet

due to coupling with its ortho neighbor, H-4.

-CH₂- (a) & -OCH₃ (e): These aliphatic protons appear as sharp singlets as they have no

adjacent protons to couple with. Their chemical shifts are standard for acetate ester moieties.

Part 2: Mapping the Carbon Skeleton with ¹³C NMR
Spectroscopy
While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy provides a direct look at the

carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope, these

experiments require more time but yield invaluable data, with each unique carbon environment

typically producing a single peak in a proton-decoupled spectrum.

Experimental Protocol: ¹³C NMR
The sample prepared for ¹H NMR can be used directly. The experiment is run using a

broadband proton decoupler to simplify the spectrum, causing all carbon signals to appear as

singlets. A greater number of scans and a longer relaxation delay are typically required

compared to ¹H NMR.

Expected ¹³C NMR Data & Interpretation
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Rationale

~ 169.0 C=O (Ester carbonyl)

Characteristic downfield shift

for sp² hybridized carbonyl

carbons.[6]

~ 163.0
C-2 (Pyridine ring, attached to

CH₂)

Deshielded by attachment to

ring nitrogen and the acetate

side chain.

~ 152.0 C-6 (Pyridine ring)
Deshielded due to proximity to

the ring nitrogen.

~ 142.0
C-5 (Pyridine ring, attached to

NO₂)

Attached to the strongly

electron-withdrawing nitro

group.

~ 125.0 C-4 (Pyridine ring)
Aromatic sp² carbon influenced

by the adjacent nitro group.

~ 122.0 C-3 (Pyridine ring) Aromatic sp² carbon.

~ 53.0 -OCH₃ (Methyl carbon)
Typical range for an sp³ ester

methyl carbon.

~ 40.0 -CH₂- (Methylene carbon)

sp³ carbon attached to both an

aromatic ring and a carbonyl

group.

Part 3: Determining Molecular Weight and
Fragmentation via Mass Spectrometry
Mass spectrometry is an essential technique for determining the molecular weight of a

compound and gaining structural insights from its fragmentation patterns.[7][8] Electron

Ionization (EI) is a common "hard" ionization technique that provides a molecular fingerprint of

the compound.

Causality of Experimental Choices
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EI-MS is chosen for its ability to produce a rich fragmentation pattern, which is highly

reproducible and useful for structural elucidation.[9] High-resolution mass spectrometry

(HRMS) can be employed to determine the elemental composition by providing a mass

measurement accurate to several decimal places, distinguishing it from other formulas with the

same nominal mass.[7]

Experimental Protocol: EI-MS
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the instrument.

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (~70

eV), causing the ejection of an electron to form a radical cation, the molecular ion (M⁺•).

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, characteristic ions.

Analysis: The ions are separated by the mass analyzer based on their mass-to-charge ratio

(m/z) and detected.

Expected Mass Spectrum Data & Interpretation
The mass spectrum serves as a molecular fingerprint.[7] The peak with the highest m/z, if

present, corresponds to the molecular ion (M⁺•), confirming the molecular weight.[10]

Molecular Ion (M⁺•): m/z = 196. This corresponds to the molecular weight of C₈H₈N₂O₄.

Key Fragments: The structure is expected to fragment at its weakest bonds, particularly

around the ester functional group.

Diagram: Primary Fragmentation Pathways

[C₈H₈N₂O₄]⁺•
m/z = 196

(Molecular Ion)

[C₇H₅N₂O₄]⁺
m/z = 165- •OCH₃ (31)

[C₆H₅N₂O₂]⁺
m/z = 137

- COOCH₃ (59)
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Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-MS.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z Proposed Fragment Ion Rationale for Loss

196 [C₈H₈N₂O₄]⁺• Molecular Ion (M⁺•)

165 [M - •OCH₃]⁺

Loss of the methoxy radical

from the ester group, forming a

stable acylium ion.[11]

137 [M - •COOCH₃]⁺

Alpha-cleavage resulting in the

loss of the entire

carbomethoxy radical.

150 [M - NO₂]⁺

Loss of the nitro group, a

common fragmentation for

nitroaromatic compounds.

Part 4: Identifying Functional Groups with Infrared
(IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional

groups present in a molecule. It works on the principle that chemical bonds vibrate at specific,

quantized frequencies. When infrared radiation matching a bond's vibrational frequency is

passed through a sample, the energy is absorbed.

Experimental Protocol: IR Spectroscopy
Sample Preparation: A small amount of the solid sample can be finely ground with potassium

bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can

be cast onto a salt plate from a solution.

Analysis: The sample is placed in the beam of an FTIR spectrometer, and the spectrum is

recorded, typically from 4000 cm⁻¹ to 400 cm⁻¹. The resulting spectrum is a plot of
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transmittance versus wavenumber.

Expected IR Data & Interpretation
The IR spectrum will show characteristic absorption bands corresponding to the functional

groups within Methyl 2-(5-nitropyridin-2-yl)acetate.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100–3000 C-H Stretch Aromatic (Pyridyl) C-H

3000–2850 C-H Stretch
Aliphatic (Methyl & Methylene)

C-H

~ 1740 C=O Stretch (Strong, Sharp) Ester Carbonyl[12][13]

1600–1450 C=C and C=N Stretch Aromatic Ring (Pyridine)[14]

~ 1530
N-O Asymmetric Stretch

(Strong)
Nitro Group (NO₂)

~ 1350
N-O Symmetric Stretch

(Strong)
Nitro Group (NO₂)

1300-1000 C-O Stretch Ester (C-O)

< 900 C-H Bending (Out-of-plane)
Aromatic Ring Substitution

Pattern

The most diagnostic peaks are the strong, sharp carbonyl (C=O) stretch of the ester around

1740 cm⁻¹ and the two very strong absorptions for the nitro (NO₂) group's asymmetric and

symmetric stretches.[12][13] The region below 1500 cm⁻¹ is known as the fingerprint region

and contains a complex pattern of absorptions unique to the molecule as a whole.[15]

Conclusion: A Unified Spectroscopic Profile
The structural elucidation of Methyl 2-(5-nitropyridin-2-yl)acetate is achieved not by a single

technique, but by the synergistic convergence of data from multiple spectroscopic methods. ¹H

and ¹³C NMR define the precise connectivity of the carbon and hydrogen framework, mass
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spectrometry confirms the molecular weight and provides fragmentation clues, and IR

spectroscopy rapidly identifies the key functional groups. Together, these techniques provide a

robust and self-validating analytical package, ensuring the identity, purity, and structural

integrity of this important chemical entity for its application in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://open.maricopa.edu/fundamentalsoforganicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://open.maricopa.edu/fundamentalsoforganicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://www.benchchem.com/product/b1424953#spectroscopic-data-of-methyl-2-5-nitropyridin-2-yl-acetate
https://www.benchchem.com/product/b1424953#spectroscopic-data-of-methyl-2-5-nitropyridin-2-yl-acetate
https://www.benchchem.com/product/b1424953#spectroscopic-data-of-methyl-2-5-nitropyridin-2-yl-acetate
https://www.benchchem.com/product/b1424953#spectroscopic-data-of-methyl-2-5-nitropyridin-2-yl-acetate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1424953?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

